4,6-Dimethylheptan-3-one
Description
Contextualization within Branched Ketone Chemistry
4,6-Dimethylheptan-3-one is a member of the branched aliphatic ketone family. Branched ketones are of significant interest in organic chemistry due to their prevalence in natural products and their utility as synthetic intermediates. The direct α-alkylation of simpler ketones with alcohols represents a versatile method for constructing the carbon-carbon bonds necessary for these structures. mdpi.com The steric and electronic properties of the branching in such ketones can influence their reactivity in various chemical transformations.
Significance of Investigating Structurally Complex Aliphatic Ketones
The study of structurally complex aliphatic ketones like this compound is crucial for a deeper understanding of reaction mechanisms and stereochemistry. Aliphatic ketones undergo a variety of reactions, including acid-catalyzed disproportionations and nucleophilic additions. acs.orgacs.orgncert.nic.in The arrangement of alkyl groups around the carbonyl functional group can introduce steric hindrance, which affects the kinetics and regioselectivity of these reactions. fiveable.me Investigating these effects provides valuable insights into the fundamental principles of organic reactivity.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethylheptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-5-9(10)8(4)6-7(2)3/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTSMUNNNLVGKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 4,6 Dimethylheptan 3 One
Fundamental Reaction Pathways of Branched Ketones
Branched ketones, such as 4,6-dimethylheptan-3-one, exhibit a range of chemical reactivities centered around their carbonyl functional group. The steric hindrance and electronic effects of the branched alkyl chains influence the kinetics and outcomes of these reactions compared to simpler, linear ketones.
Oxidation Reactions and Characterization of Oxidized Derivatives
The oxidation of ketones generally requires strong oxidizing agents and can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group. For a branched, unsymmetrical ketone like this compound, oxidation typically proceeds via pathways that break the carbon chain, yielding smaller carboxylic acids. For instance, strong oxidants like potassium permanganate (B83412) or chromic acid under harsh conditions can cleave the ketone into multiple carboxylic acid fragments.
A more controlled and synthetically useful oxidation is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxyacids. wikipedia.orglibretexts.org This reaction involves the insertion of an oxygen atom into a C-C bond adjacent to the carbonyl group. sigmaaldrich.com For this compound, this would result in the formation of an ester. The specific ester formed is dictated by the regioselectivity of the reaction (discussed in section 3.2.1). Characterization of these oxidized derivatives would typically involve spectroscopic methods such as Infrared (IR) spectroscopy to observe the appearance of an ester carbonyl stretch (around 1735 cm⁻¹) and the disappearance of the ketone carbonyl stretch (around 1715 cm⁻¹), as well as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the new structure.
Reduction Reactions to Corresponding Alcohols and Saturated Products
Ketones are readily reduced to secondary alcohols. ncert.nic.inlibretexts.org The reduction of this compound involves the addition of two hydrogen atoms across the carbonyl double bond, yielding 4,6-dimethylheptan-3-ol. nih.gov This transformation can be achieved using various reducing agents.
Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Sodium borohydride is a milder, more selective reagent that is safe to use in protic solvents like ethanol (B145695) or water. libretexts.orgchemguide.co.uk Lithium aluminum hydride is a much stronger and more reactive reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated in a subsequent workup step (often with the addition of dilute acid or water) to give the final alcohol product. libretexts.org
Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), is another effective method for reducing ketones to alcohols. ncert.nic.in
| Reducing Agent | Formula | Typical Solvent | Reactivity |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild; reduces aldehydes and ketones. libretexts.org |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong; reduces aldehydes, ketones, esters, and carboxylic acids. libretexts.orglibretexts.org |
| Hydrogen with Metal Catalyst | H₂/Pd, Pt, or Ni | Ethanol, Acetic Acid, Hexane | Effective for aldehydes and ketones; also reduces C=C bonds. ncert.nic.in |
Nucleophilic Addition and Substitution Reactions at the Carbonyl Center
The most characteristic reaction of aldehydes and ketones is nucleophilic addition. libretexts.orgmasterorganicchemistry.com The polarization of the carbon-oxygen double bond (C=O) renders the carbonyl carbon electrophilic, making it a target for attack by nucleophiles. Unlike carboxylic acid derivatives, ketones lack a suitable leaving group attached to the carbonyl carbon, so they almost exclusively undergo addition reactions rather than substitution. libretexts.org
A classic example is the Grignard reaction, where an organomagnesium halide (R-MgX) acts as a potent carbon-based nucleophile. organic-chemistry.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would proceed via the nucleophilic addition of the methyl group to the carbonyl carbon. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent protonation with a weak acid (e.g., H₃O⁺) yields a tertiary alcohol. masterorganicchemistry.comyoutube.com
The steric hindrance around the carbonyl group in this compound, caused by the branched alkyl groups, can slow the rate of nucleophilic attack compared to unhindered ketones. organic-chemistry.org
Advanced Reaction Mechanisms
Baeyer-Villiger Oxidation: Regioselectivity and Migratory Aptitude in Branched Ketones
The Baeyer-Villiger oxidation is a sophisticated reaction that converts an acyclic ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov The reaction mechanism involves the nucleophilic addition of the peroxyacid to the protonated ketone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This is followed by the concerted migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen atom, with the simultaneous loss of a carboxylate leaving group. wikipedia.org
In an unsymmetrical ketone like this compound, the key question is which of the two alkyl groups—the ethyl group or the 1,3-dimethylbutyl group—will migrate. This is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orgadichemistry.com The group that is better able to stabilize a positive charge has a higher migratory aptitude. libretexts.org
The established order of migratory aptitude is: Tertiary alkyl > Secondary alkyl ≈ Phenyl > Primary alkyl > Methyl organic-chemistry.orgadichemistry.com
In this compound, the carbonyl carbon is bonded to:
An ethyl group (a primary alkyl group).
A 1,3-dimethylbutyl group (the carbon attached to the carbonyl is a secondary carbon).
Based on the migratory aptitude hierarchy, the secondary alkyl group (1,3-dimethylbutyl) will migrate in preference to the primary alkyl group (ethyl). adichemistry.com Therefore, the oxygen atom is inserted between the carbonyl carbon and the secondary carbon, leading to the formation of 1,3-dimethylbutyl ethanoate as the major product.
| Migratory Group | Relative Aptitude | Reason |
|---|---|---|
| Tertiary alkyl | Highest | Best stabilization of partial positive charge in the transition state. organic-chemistry.org |
| Secondary alkyl | High | Good stabilization of positive charge. adichemistry.com |
| Phenyl | Medium-High | Stabilization via resonance. |
| Primary alkyl | Low | Less effective at stabilizing positive charge. adichemistry.com |
| Methyl | Lowest | Least effective at stabilizing positive charge. adichemistry.com |
Photochemical Transformations and Reactive Species Formation
Ketones can undergo characteristic photochemical reactions upon absorption of ultraviolet (UV) light, typically involving the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital (an n→π* transition). nih.gov The resulting excited state can then undergo several reaction pathways, most notably the Norrish Type I and Norrish Type II reactions. wikipedia.orgedurev.in
Norrish Type I Reaction: This pathway involves the homolytic cleavage (α-cleavage) of one of the carbon-carbon bonds adjacent to the carbonyl group. wikipedia.orgedurev.in This cleavage results in the formation of two free radical species. For this compound, there are two possible α-cleavage pathways:
Cleavage of the bond between the carbonyl carbon and the ethyl group, forming an ethanoyl radical and a 1,3-dimethylbutyl radical.
Cleavage of the bond between the carbonyl carbon and the 1,3-dimethylbutyl group, forming an ethyl radical and a 4,6-dimethyl-3-oxoheptanoyl radical.
The relative stability of the resulting alkyl radicals often influences which pathway is favored. edurev.in The subsequent reactions of these radicals can include decarbonylation, recombination, or disproportionation.
Norrish Type II Reaction: This pathway is an intramolecular reaction that can occur if the ketone possesses a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. wikipedia.orgnumberanalytics.com The excited carbonyl group abstracts this γ-hydrogen via a six-membered cyclic transition state, forming a 1,4-biradical intermediate. numberanalytics.com
This compound possesses γ-hydrogens on the ethyl group. Therefore, it can undergo a Norrish Type II reaction. The resulting 1,4-biradical can then undergo one of two main secondary reactions:
Fragmentation (β-scission): The biradical can cleave to form an enol (which tautomerizes to a smaller ketone, propanone) and an alkene (1,3-dimethylbutene). wikipedia.org
Intramolecular Recombination: The two radical centers can combine to form a cyclobutanol (B46151) derivative. wikipedia.org
These photochemical transformations are important in understanding the degradation of materials and have applications in organic synthesis. wikipedia.orgedurev.in
Spectroscopic Characterization and Analytical Chemistry of 4,6 Dimethylheptan 3 One
Advanced Spectroscopic Techniques for Structural Elucidation
The architectural complexity of 4,6-dimethylheptan-3-one, with its branched methyl groups, necessitates the use of a suite of sophisticated spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide complementary information to piece together the molecule's complete structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would exhibit characteristic signals for the ethyl group adjacent to the carbonyl, the methine protons at positions 4 and 6, the methylene (B1212753) protons at position 5, and the various methyl groups. The chemical shift (δ) of each signal is influenced by the electron density around the proton. For instance, the protons on the methylene group of the ethyl moiety (C-2) are expected to be deshielded by the adjacent electron-withdrawing carbonyl group, thus appearing at a lower field (higher ppm value) compared to the methyl protons of the same group (C-1).
Predicted ¹H NMR Data for this compound: Note: The following data is based on predictive models and analysis of similar structures, as comprehensive experimental data is not widely available.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1 (CH₃) | 1.05 | Triplet | 7.4 |
| H-2 (CH₂) | 2.45 | Quartet | 7.4 |
| H-4 (CH) | 2.60 | Multiplet | |
| H-5 (CH₂) | 1.20, 1.45 | Multiplet | |
| H-6 (CH) | 1.80 | Multiplet | |
| H-7 (CH₃) | 0.90 | Doublet | 6.6 |
| 4-CH₃ | 1.10 | Doublet | 6.8 |
| 6-CH₃ | 0.92 | Doublet | 6.6 |
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The most downfield signal is typically the carbonyl carbon (C-3) due to the strong deshielding effect of the oxygen atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase, while quaternary carbons would be absent.
Predicted ¹³C NMR and DEPT Data for this compound: Note: The following data is based on predictive models and analysis of similar structures.
| Carbon Assignment | Predicted Chemical Shift (ppm) | DEPT-135 Phase |
| C-1 (CH₃) | 8.0 | Positive |
| C-2 (CH₂) | 35.0 | Negative |
| C-3 (C=O) | 215.0 | Absent |
| C-4 (CH) | 50.0 | Positive |
| C-5 (CH₂) | 48.0 | Negative |
| C-6 (CH) | 25.0 | Positive |
| C-7 (CH₃) | 22.5 | Positive |
| 4-CH₃ | 16.0 | Positive |
| 6-CH₃ | 22.5 | Positive |
Two-dimensional (2D) NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the structural assignments. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, confirming the C-H one-bond connections. An HMBC spectrum, on the other hand, reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary centers, such as the carbonyl carbon (C-3), and for linking the different spin systems within the molecule. For instance, HMBC correlations from the protons on C-2 and C-4 to the carbonyl carbon at C-3 would definitively establish the position of the ketone functional group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch. For aliphatic ketones, this peak typically appears in the region of 1715 cm⁻¹. The spectrum also displays various C-H stretching and bending vibrations in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group.
Characteristic IR Absorption for this compound: Note: The following data is based on typical values for aliphatic ketones.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1715 | Strong, Sharp |
| C-H (Alkyl) | 2850-3000 | Medium to Strong |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 142. The fragmentation of ketones is often predictable, with alpha-cleavage being a dominant pathway. This involves the breaking of the bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage pathways are possible, leading to the formation of characteristic fragment ions.
Predicted Mass Spectrometry Fragmentation for this compound:
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) |
| 113 | [C₇H₁₃O]⁺ | Loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage |
| 85 | [C₅H₉O]⁺ | Loss of an isobutyl radical (•CH₂CH(CH₃)₂) via alpha-cleavage |
| 57 | [C₃H₅O]⁺ | Acylium ion from cleavage at the C4-C5 bond |
| 43 | [C₃H₇]⁺ | Iso-propyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound, providing both its retention time for identification and its mass spectrum for structural confirmation.
Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation and analysis of volatile and semi-volatile organic compounds like this compound. Both gas and liquid chromatography offer distinct advantages for its characterization.
Gas chromatography (GC) is a powerful technique for separating volatile compounds. In the context of ketones, GC can effectively separate isomers and assess the purity of a sample. researchgate.net The choice of the GC column is critical, with a range of polarities available to optimize separation. researchgate.net For instance, a non-polar column like a DB-1701 may be used for the separation of isomers. researchgate.net
When coupled with mass spectrometry (GC-MS), the analytical power is significantly enhanced. GC-MS provides not only separation but also identification of the compounds based on their mass spectra. acs.org The electron ionization (EI) mass spectrum of a related compound, 2,6-dimethylheptan-3-one (B108113), is available in the NIST Chemistry WebBook, providing a reference for its identification. nist.gov The analysis of branched-chain carbonyls, such as isomers of this compound, has been demonstrated in complex mixtures like cigarette smoke, highlighting the capability of GC-MS to differentiate between linear and branched isomers. nih.gov
Headspace GC-MS is another valuable technique, particularly for analyzing volatile compounds in solid or liquid samples. nih.govresearchgate.net This method involves analyzing the vapor phase above the sample, which can be particularly useful for household products or environmental samples. nih.gov
To improve the chromatographic separation and detection of ketones, derivatization is often employed. researchgate.netresearchgate.net This involves a chemical reaction to convert the analyte into a derivative with more favorable properties for GC analysis, such as increased volatility or detectability. researchgate.net
High-Performance Liquid Chromatography (HPLC) provides an alternative and complementary method to GC for the analysis of ketones. While less common for volatile compounds, HPLC can be effectively used for the separation and quantification of this compound, particularly when derivatization is employed.
A reverse-phase (RP) HPLC method has been described for the analysis of the related isomer, 2,6-dimethylheptan-3-one. sielc.comsielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), a volatile buffer like formic acid is used instead of phosphoric acid. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can enable faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com
The most common derivatization agent for carbonyl compounds in HPLC analysis is 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH). yorku.ca This reagent reacts with aldehydes and ketones to form 2,4-dinitrophenylhydrazone derivatives, which are highly chromophoric and can be readily detected by UV-Vis detectors. yorku.ca This method has been extensively used for the determination of carbonyl compounds in various matrices, including atmospheric aerosols. yorku.ca
Table 1: HPLC Method Parameters for a Related Isomer (2,6-Dimethylheptan-3-one)
| Parameter | Value |
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) |
| Application | Separation, Impurity Isolation, Pharmacokinetics |
This data is based on a method for the isomer 2,6-dimethylheptan-3-one and may serve as a starting point for the analysis of this compound. sielc.comsielc.com
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a key strategy in the analytical chemistry of ketones to improve their chromatographic behavior and detection sensitivity. researchgate.netresearchgate.net Several reagents are available for this purpose, each offering specific advantages.
For GC analysis, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for aldehydes and ketones. sigmaaldrich.com The resulting oxime derivatives are stable and can be easily separated by GC. sigmaaldrich.com PFBHA offers advantages over 2,4-DNPH for GC applications as its derivatives are less prone to thermal decomposition. sigmaaldrich.com The use of PFBHA coupled with GC-MS, particularly with negative chemical ionization (NCI), can provide high selectivity and sensitivity. nih.gov
Another approach for GC involves the formation of diastereomers by reacting the ketone with a chiral derivatizing agent. This allows for the separation of enantiomers on a non-chiral GC column. researchgate.net
For HPLC, the most prevalent derivatization reagent is 2,4-dinitrophenylhydrazine (2,4-DNPH). yorku.ca The reaction produces stable hydrazones that can be detected with high sensitivity using a UV detector. nih.govyorku.ca This method is well-established for the analysis of carbonyl compounds in various environmental and biological samples. nih.govyorku.ca
Table 2: Common Derivatization Reagents for Ketone Analysis
| Reagent | Acronym | Technique | Derivative | Advantages |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | GC, GC-MS | Oxime | Thermally stable, high sensitivity with ECD or NCI-MS. nih.govsigmaaldrich.com |
| 2,4-Dinitrophenylhydrazine | 2,4-DNPH | HPLC-UV, GC-MS | Hydrazone | High UV absorbance, well-established methods. nih.govyorku.ca |
| Hydrazine and Hydroxylamine Reagents | - | GC | Hydrazones, Oximes | Forms stable derivatives suitable for selective detection. researchgate.net |
The choice of derivatization strategy depends on the specific analytical goals, the sample matrix, and the available instrumentation. These techniques significantly enhance the ability to detect, separate, and quantify this compound and its isomers in complex samples.
Computational Chemistry and Molecular Modeling of 4,6 Dimethylheptan 3 One
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. scirp.org It is particularly effective for examining the properties of ketones by approximating the many-electron system's energy as a functional of the electron density. nih.govmit.edu
DFT calculations are instrumental in predicting various spectroscopic parameters for 4,6-Dimethylheptan-3-one, which can aid in its structural confirmation and analysis. By calculating the optimized molecular geometry, it is possible to predict vibrational frequencies corresponding to its Infrared (IR) spectrum. scirp.org These theoretical spectra can be compared with experimental data to assign specific vibrational modes to functional groups, such as the characteristic C=O stretch of the ketone group.
Furthermore, DFT is widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These calculations can help resolve structural ambiguities, for instance, by distinguishing between isomers like this compound and 2,6-dimethylheptan-3-one (B108113). nist.govnist.gov The predicted chemical shifts provide a theoretical benchmark that helps in the interpretation of experimental NMR data.
Table 1: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈O | PubChem nih.gov |
| Molecular Weight | 142.24 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Registry Number | 40239-30-3 | PubChem nih.gov |
This table is interactive. Click on the headers to sort.
Computational methods, particularly DFT, are employed to model and predict the reactivity of ketones in various chemical transformations.
Catalytic Hydrogenation: DFT can be used to investigate the mechanism of catalytic hydrogenation of the carbonyl group in this compound to form the corresponding alcohol. nih.gov Calculations can determine the adsorption energies of the ketone on catalyst surfaces (e.g., Palladium, Platinum), identify transition states, and calculate activation energy barriers for the reaction. d-nb.inforesearchgate.net This provides insights into reaction pathways and catalyst efficiency.
Oxidation Systems: The oxidation of branched ketones can be studied using DFT to elucidate complex reaction mechanisms. researchgate.netd-nb.info These calculations can model the interaction of the ketone with oxidizing agents, map out potential energy surfaces for different reaction pathways, and identify key intermediates and transition states. This is crucial for understanding product selectivity and reaction kinetics. researchgate.net
Molecular orbital (MO) theory provides a detailed picture of the electronic structure of this compound. researchgate.net DFT calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. ijcce.ac.ir For this compound, the HOMO is typically localized around the oxygen atom of the carbonyl group, indicating its nucleophilic character. Simulations can also generate electron density maps and electrostatic potential maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. youtube.com
Quantum Chemical Calculations for Electronic and Steric Properties
Quantum chemical calculations provide quantitative data on the electronic and steric properties that govern the behavior of this compound.
Electronic Properties: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate partial atomic charges, providing a quantitative measure of the polarity of bonds, such as the C=O bond. nih.gov This information is vital for understanding intermolecular interactions and the molecule's reactivity profile.
Steric Properties: The branched structure of this compound, with methyl groups at positions 4 and 6, introduces significant steric hindrance around the carbonyl group. ncert.nic.in Computational models can quantify these steric effects by calculating parameters such as steric energy or by visualizing the molecular shape and accessibility of the reactive center. This is particularly important in predicting the stereoselectivity of reactions where reagents approach the carbonyl carbon.
Note: This table provides typical, illustrative values for a branched aliphatic ketone and is not based on specific experimental data for this compound.
Kinetic Modeling of Complex Reaction Networks Involving Branched Ketones
Kinetic modeling is used to simulate the dynamic behavior of complex reaction systems over time. nih.govnih.gov For reactions involving this compound, such as its oxidation or pyrolysis, a network of elementary reaction steps can be constructed.
Research Applications and Broader Scientific Context
Role as a Synthetic Intermediate and Reagent in Advanced Organic Synthesis
While specific documented applications of 4,6-dimethylheptan-3-one as a synthetic intermediate in the total synthesis of complex molecules are not extensively reported in publicly available literature, its structure as a branched-chain aliphatic ketone suggests its potential utility as a versatile building block in organic synthesis. Aliphatic ketones are fundamental precursors for a variety of functional group transformations, making them valuable intermediates in the construction of more complex molecular architectures.
The reactivity of this compound is centered around its carbonyl group and the adjacent α-carbons. As a ketone, it can undergo a wide range of chemical reactions, including:
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and acetylides. These reactions allow for the formation of new carbon-carbon bonds and the introduction of diverse functional groups, leading to the synthesis of tertiary alcohols.
Reduction: The carbonyl group can be reduced to a secondary alcohol (4,6-dimethylheptan-3-ol) using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Stereoselective reduction of the prochiral ketone can potentially yield specific stereoisomers of the corresponding alcohol, which are valuable chiral building blocks.
Oxidation: Although ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions using strong oxidizing agents. More subtle oxidation at the α-carbon can be achieved through various methods.
Enolate Formation: The protons on the α-carbons (at positions 2 and 4) are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as alkylations, aldol (B89426) condensations, and Michael additions, enabling the formation of new carbon-carbon bonds and the elaboration of the carbon skeleton. The steric hindrance around the α-carbon at position 4, due to the adjacent methyl group, may influence the regioselectivity of enolate formation and subsequent reactions.
The branched nature of this compound, with methyl groups at positions 4 and 6, can introduce steric bulk that influences the stereochemical outcome of reactions at the carbonyl group and the α-carbons. This steric hindrance can be exploited in asymmetric synthesis to favor the formation of a particular stereoisomer.
General synthetic strategies for dialkyl ketones often involve the coupling of carboxylic acid derivatives with organometallic reagents or the oxidation of secondary alcohols. The synthesis of unsymmetrical ketones, such as this compound, can be achieved through modern cross-coupling methodologies.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents/Conditions | Product Type | Potential Applications |
| Nucleophilic Addition | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Tertiary Alcohols | Introduction of new carbon frameworks |
| Reduction | NaBH₄, LiAlH₄, Catalytic Hydrogenation | Secondary Alcohols | Precursors for esters, ethers, and other functional groups |
| Reductive Amination | H₂, NH₃/Amines, Catalyst | Amines | Synthesis of nitrogen-containing compounds |
| Wittig Reaction | Phosphonium Ylides (R₃P=CR'R'') | Alkenes | Formation of carbon-carbon double bonds |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Esters | Introduction of an oxygen atom into the carbon skeleton |
| α-Halogenation | X₂ in acidic or basic conditions | α-Haloketones | Intermediates for substitution and elimination reactions |
| Aldol Condensation | Base or Acid Catalyst | β-Hydroxy ketones or α,β-Unsaturated ketones | Carbon-carbon bond formation |
Contributions to Understanding Metabolic Pathways and Enzyme-Catalyzed Reactions involving Ketone Transformations
The metabolism of exogenous ketones in mammals generally involves reduction and conjugation for excretion. The primary enzymatic transformation for a ketone like this compound would likely be its reduction to the corresponding secondary alcohol, 4,6-dimethylheptan-3-ol. This reaction is typically catalyzed by a class of enzymes known as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) , which are NAD(P)H-dependent oxidoreductases. nyu.edu These enzymes are ubiquitous in nature and play a crucial role in the metabolism of both endogenous and exogenous carbonyl compounds.
The stereochemistry of the resulting alcohol is of significant interest in the study of enzyme mechanisms. Since the carbonyl carbon of this compound is a prochiral center, its reduction can lead to the formation of either the (R)- or (S)-enantiomer of 4,6-dimethylheptan-3-ol. The stereochemical outcome of this reduction is determined by the specific enzyme's active site topology, which dictates the facial selectivity of hydride delivery from the NADPH or NADH cofactor to the carbonyl group. Studying the stereoselectivity of various ADHs and KREDs towards this compound could provide valuable insights into the structure-function relationships of these enzymes and their substrate specificity for branched-chain ketones.
Furthermore, the metabolism of branched-chain compounds is a significant area of biochemical research. The degradation of branched-chain amino acids (leucine, isoleucine, and valine) leads to the formation of branched-chain α-keto acids. nyu.edu While this compound is not a direct metabolite of these amino acids, understanding its enzymatic transformations could contribute to the broader knowledge of how enzymes handle sterically hindered, branched substrates.
In the context of enzyme-catalyzed reactions, this compound can serve as a model substrate to explore the activity and selectivity of various biocatalysts. The use of whole-cell biocatalysts or isolated enzymes for the reduction of prochiral ketones is a well-established strategy in green chemistry for the synthesis of enantiomerically pure chiral alcohols. nih.gov Investigating the biocatalytic reduction of this compound could lead to the discovery of novel and efficient biocatalysts for the production of chiral alcohols with specific stereoconfigurations.
Table 2: Potential Enzyme-Catalyzed Transformations of this compound
| Enzyme Class | Cofactor | Reaction | Potential Significance |
| Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | NAD(P)H | Reduction of the carbonyl group to a hydroxyl group | Model for understanding stereoselectivity in prochiral ketone reduction; production of chiral alcohols. |
| Cytochrome P450 Monooxygenases | NAD(P)H | Hydroxylation at various positions on the alkyl chain | Understanding the metabolism of branched-chain aliphatic compounds. |
| Baeyer-Villiger Monooxygenases | NAD(P)H | Oxidation of the ketone to an ester | Exploring the substrate scope of these biocatalysts for asymmetric synthesis. |
Precursors for Specialty Chemicals and Advanced Materials Development
While there are no widespread industrial applications specifically documented for this compound, its chemical structure as a branched aliphatic ketone suggests its potential as a precursor for various specialty chemicals and advanced materials. Aliphatic ketones, in general, are utilized as building blocks in the chemical industry.
One area of potential application is in the synthesis of polymers . Aliphatic ketones can be used as comonomers in the production of polyketones . These are a class of thermoplastics with a perfectly alternating structure of carbon monoxide and one or more olefins. While ethylene (B1197577) and propylene (B89431) are the most common olefin comonomers, the incorporation of functionalized or branched olefins, which could be derived from ketones like this compound, can be used to tailor the properties of the resulting polymer. The presence of the carbonyl groups in the polymer backbone provides sites for further chemical modification, such as cross-linking or the attachment of functional groups, which can lead to materials with specialized properties like enhanced thermal stability, chemical resistance, or biodegradability.
The conversion of the 1,4-dicarbonyl units in polyketones into N-substituted pyrrole (B145914) units via the Paal-Knorr reaction is a well-established method for functionalization. This allows for the introduction of a wide range of functionalities along the polymer chain, opening up possibilities for applications in areas such as drug delivery, bioengineering, and as functional coatings.
Furthermore, this compound could serve as a precursor for the synthesis of various specialty chemicals, including:
Solvents: The corresponding alcohol, 4,6-dimethylheptan-3-ol, and its esters could possess properties that make them suitable as specialty solvents or plasticizers.
Fragrances and Flavors: Many ketones and their derivatives with specific carbon skeletons are used in the fragrance and flavor industry. The branched structure of this compound could potentially contribute to a unique odor profile.
Surfactants: Long-chain alcohols and their derivatives, which can be synthesized from ketones, are often used as precursors for surfactants.
Lubricants: Esters derived from branched-chain alcohols can be used as synthetic lubricants with good low-temperature properties.
The development of these applications would require further research into the synthesis of derivatives of this compound and the evaluation of their physical and chemical properties.
Table 3: Potential Applications as a Precursor
| Product Class | Synthetic Route from this compound | Potential Application Area |
| Specialty Polymers | Copolymerization or as a source for functionalized monomers | Advanced materials with tailored properties |
| Chiral Alcohols | Asymmetric reduction | Pharmaceutical intermediates, chiral auxiliaries |
| Specialty Esters | Reduction to alcohol followed by esterification | Solvents, plasticizers, lubricants, fragrances |
| Nitrogen-containing heterocycles | Condensation reactions with amines/hydrazines | Agrochemicals, pharmaceuticals |
Structural Motif Prevalence in Complex Natural and Anthropogenic Molecules
The specific this compound structural motif is not commonly reported as a prominent feature in complex natural products or widely used anthropogenic molecules. However, substructures containing branched alkyl chains and ketone functionalities are prevalent in a wide array of biologically active compounds.
In natural products , the biosynthesis of branched-chain fatty acids and polyketides can lead to molecules with structural similarities. For instance, the degradation of branched-chain amino acids results in branched-chain keto acids, which are key intermediates in cellular metabolism. nih.gov While not identical, these molecules share the characteristic of a carbonyl group within a non-linear carbon skeleton.
In the realm of anthropogenic molecules , branched ketones and their derivatives are utilized in various industrial applications. For example, methyl isobutyl ketone (MIBK) and other branched ketones are important industrial solvents. The synthesis of complex ketones is a significant area of research in medicinal chemistry, as the ketone functionality can be a key pharmacophore or a versatile handle for further chemical modification.
While a direct and recurring presence of the this compound moiety is not evident, the principles of its chemical reactivity and steric influence are broadly applicable to the understanding and synthesis of more complex molecules that contain similar branched ketone features. The study of simpler, well-defined molecules like this compound can provide fundamental insights into the chemical and physical properties that govern the behavior of larger, more complex systems.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Efficient and Selective Synthesis
The development of highly efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For branched ketones like 4,6-Dimethylheptan-3-one, future research is geared towards catalysts that can overcome current limitations in yield, selectivity, and substrate scope.
Key Research Thrusts:
Enantioselective Catalysis: A significant frontier is the development of chiral catalysts for the asymmetric synthesis of branched ketones. This is particularly relevant for compounds with stereocenters, such as the related pheromone serricornin, (4S,6S,7S)-4,6-dimethyl-7-hydroxynonan-3-one. While this compound itself is achiral, the methodologies developed for asymmetric synthesis can be adapted for the synthesis of more complex, chiral branched ketones.
Tandem and Cascade Reactions: There is a growing interest in designing catalytic systems that can facilitate multiple bond-forming events in a single pot. Such tandem or cascade reactions, often involving a combination of organocatalysis and transition-metal catalysis, offer a more atom- and step-economical approach to complex molecules. For the synthesis of this compound, this could involve a one-pot hydroformylation-condensation sequence from simple olefin precursors.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly expanding field. Engineered enzymes could offer unparalleled selectivity for the synthesis of branched ketones under mild reaction conditions. Future research will likely focus on discovering and engineering ketoreductases and other enzymes for the regio- and stereoselective synthesis of functionalized branched ketones.
Illustrative Catalytic Approaches for Branched Ketone Synthesis:
| Catalytic System | Description | Potential Advantage for this compound Synthesis |
| Cooperative Catalysis | Utilizes a combination of two or more catalysts that work in concert to achieve a transformation not possible with either catalyst alone. | Could enable the direct α-alkylation of simpler ketones with branched alkyl halides to form the this compound backbone with high selectivity. researchgate.net |
| Photoredox Catalysis | Employs light to initiate catalytic cycles, enabling transformations under mild conditions. | Could facilitate novel carbon-carbon bond formations for the construction of the branched alkyl chain of this compound. |
| Polyoxometalate (POM) Catalysts | Inorganic metal-oxygen clusters that can be tailored for a variety of oxidative reactions. | Offer a potential green chemistry route for the synthesis of ketones from alkenes using environmentally benign oxidants like molecular oxygen. yedarnd.cominnoget.com |
Advanced Mechanistic Elucidation through Multiscale Computational Modeling
A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic routes. Multiscale computational modeling, which combines the accuracy of quantum mechanics (QM) for the reactive center with the efficiency of molecular mechanics (MM) for the surrounding environment, is a powerful tool for achieving this. frontiersin.orguit.no
Applications in Branched Ketone Synthesis:
Transition State Analysis: Computational modeling can be used to calculate the energies of transition states and intermediates in a catalytic cycle. This information can help to identify the rate-determining step and to understand the origins of selectivity. For the synthesis of this compound, this could be used to optimize reaction conditions for higher yields and to predict the outcome of using different catalysts.
Catalyst Design: By understanding how a catalyst interacts with the substrates at a molecular level, it is possible to design new catalysts with improved activity and selectivity. For example, the steric and electronic properties of a ligand in a transition-metal catalyst can be tuned to favor the formation of a desired branched ketone isomer.
Solvent Effects: The choice of solvent can have a significant impact on the outcome of a reaction. Multiscale modeling can be used to simulate the effect of different solvents on the reaction pathway, helping to identify the optimal solvent for a particular transformation.
The integration of computational modeling with experimental studies is expected to accelerate the discovery and optimization of new synthetic methods for branched ketones like this compound.
Exploration of New Reactivity Modes and Transformations
Beyond traditional methods, researchers are exploring novel ways to construct and functionalize branched ketones. This involves the discovery of new reactions and the development of new strategies for activating otherwise inert chemical bonds.
Emerging Areas of Research:
C-H Activation/Functionalization: The direct functionalization of carbon-hydrogen (C-H) bonds is a highly attractive strategy for streamlining synthesis. news-medical.net Future research will focus on developing catalysts that can selectively activate C-H bonds in simple hydrocarbon feedstocks to introduce the carbonyl group and the branched alkyl structure of this compound.
Cross-Coupling Reactions: While traditionally used for the formation of C-C bonds between sp²-hybridized carbons, new methods are emerging for the cross-coupling of sp³-hybridized centers. This could provide a direct route to this compound by coupling appropriate alkyl fragments. A recent breakthrough has shown a method for transforming aromatic ketones into esters, which can then participate in cross-coupling reactions, expanding the utility of ketones in synthesis. waseda.jp
Decarboxylative Coupling: This strategy involves the coupling of carboxylic acids with other partners, with the extrusion of carbon dioxide as a driving force. This could be a valuable tool for the synthesis of unsymmetrical branched ketones.
These new reactivity modes have the potential to significantly shorten the synthetic routes to complex molecules and to provide access to novel chemical structures.
Integration of Artificial Intelligence and Machine Learning in Chemical Research for Prediction and Design
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. ijsetpub.com These data-driven approaches can be used to predict the outcome of reactions, to design new synthetic routes, and to optimize reaction conditions. nih.govnih.gov
Impact on the Synthesis of this compound:
Predictive Modeling: Machine learning models can be trained on large datasets of chemical reactions to predict the yield and selectivity of a given transformation. researchgate.net This can save significant time and resources by allowing researchers to prioritize experiments that are most likely to be successful.
Retrosynthesis Planning: AI-powered tools can analyze a target molecule, such as this compound, and propose a series of reactions to synthesize it from readily available starting materials. mdpi.com These tools can often identify novel and non-intuitive synthetic routes that might be overlooked by human chemists.
Automated Synthesis: The integration of AI with robotic platforms is leading to the development of "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. This has the potential to dramatically accelerate the pace of chemical discovery.
The continued development of AI and ML tools will undoubtedly play a major role in the future of chemical synthesis, making the production of molecules like this compound more efficient and predictable.
Sustainable Synthesis Methodologies for Branched Ketones
There is a growing emphasis on developing chemical processes that are environmentally friendly and sustainable. This involves the use of renewable feedstocks, the reduction of waste, and the use of milder reaction conditions.
Key Principles of Green Chemistry in Ketone Synthesis:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Use of Renewable Feedstocks: The use of starting materials derived from biomass is a key aspect of sustainable chemistry. For branched ketones, this could involve the use of fatty acids or other natural products as starting materials. yedarnd.com
Catalysis: The use of catalysts is preferred over stoichiometric reagents, as catalysts can be used in small amounts and can often be recycled and reused.
Benign Solvents: The use of hazardous solvents should be avoided or minimized. Water is often an ideal solvent for green chemistry.
One sustainable approach involves the oxidation of alcohols to ketones using nitrogen dioxide gas, which transforms the reaction gas mixtures into nitric acid, rendering the process free of waste. nih.gov Another green approach utilizes polyoxometalate (POM) catalysts for the aerobic oxidation of alkenes to produce ketones and aldehydes. innoget.com These sustainable methodologies are crucial for the long-term viability of the chemical industry and will be a major focus of future research in the synthesis of branched ketones.
Q & A
Basic: What analytical methods are recommended for identifying and quantifying 4,6-Dimethylheptan-3-one in complex mixtures?
Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column is a validated method for separating and quantifying this compound. Optimal conditions include:
- Mobile phase: Acetonitrile/water (gradient elution).
- Flow rate: 1.0 mL/min.
- Detection: UV absorbance at 210–220 nm.
This method achieves baseline separation of the compound from structurally similar ketones, leveraging its LogP value (2.76) for retention time prediction . For structural confirmation, combine HPLC with high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to resolve ambiguities in isomeric mixtures.
Basic: How can researchers ensure safe handling and storage of this compound in laboratory settings?
Answer:
- Handling: Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) due to potential respiratory and dermal irritation (classified under GHS Category 3 for acute toxicity) .
- Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Avoid contact with strong acids/bases to prevent exothermic reactions .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can conflicting spectral data (e.g., NMR or IR) for this compound be resolved in structural elucidation?
Answer:
Contradictions in spectral data often arise from impurities or stereochemical variations. Mitigation strategies:
Purification: Re-crystallize or use preparative HPLC to isolate the compound (≥98% purity).
Comparative analysis: Cross-reference experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian). For example, the InChI Key (HFNWDYQEGABWQS-UHFFFAOYSA-N) provides a unique identifier for verifying structural consistency .
Isotopic labeling: Use deuterated solvents to eliminate solvent peaks interfering with NMR signals.
Advanced: What synthetic routes optimize yield and purity of this compound while minimizing byproducts?
Answer:
The Claisen-Schmidt condensation of 4-methylpentan-2-one with propanal is a common route. Key optimizations:
- Catalyst: Use sodium hydroxide in ethanol at 0–5°C to suppress aldol side reactions.
- Workup: Neutralize with dilute HCl and extract with dichloromethane to isolate the ketone.
- Yield enhancement: Employ azeotropic distillation to remove water and shift equilibrium toward product formation. Reported yields range from 65–75%, with purity >90% after distillation .
Advanced: How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?
Answer:
- pH stability: The compound is stable in neutral pH (6–8) but undergoes hydrolysis under acidic (pH < 4) or alkaline (pH > 10) conditions, forming 4,6-dimethylheptan-3-ol and carboxylic acid derivatives.
- Temperature effects: At 25°C, degradation half-life is >30 days; at 50°C, this reduces to ~7 days. Use accelerated stability testing (ICH Q1A guidelines) to model long-term degradation kinetics .
Advanced: What computational tools are effective for predicting the collision cross-section (CCS) of this compound in ion mobility spectrometry?
Answer:
- Software: Use MOBCAL or IMSDT with optimized Lennard-Jones potentials to calculate CCS.
- Input parameters: SMILES string
CC(C)CCC(=O)C(C)Cand InChIKeyHFNWDYQEGABWQS-UHFFFAOYSA-Nenable accurate molecular dynamics simulations . - Validation: Compare predicted CCS values with experimental data from drift-tube ion mobility spectrometry (DTIMS) to refine force fields.
Advanced: How can researchers address discrepancies in LogP values reported for this compound across literature sources?
Answer:
LogP variability (e.g., 2.76 vs. 2.85) stems from measurement methods (shake-flask vs. HPLC). To resolve:
Standardize conditions: Use shake-flask with octanol/water partitioning at 25°C.
Cross-validate: Compare experimental LogP with computational predictions (e.g., XLogP3 or ALOGPS ).
Document solvent purity: Trace solvents (e.g., ethanol) in octanol can skew results .
Basic: What spectroscopic techniques are critical for characterizing this compound’s functional groups?
Answer:
- IR spectroscopy: Look for a strong C=O stretch at ~1715 cm⁻¹ and C-H stretches (sp³) at 2850–2960 cm⁻¹.
- ¹³C NMR: A carbonyl signal at ~210 ppm and methyl/methylene carbons at 20–35 ppm confirm the structure .
- GC-MS: Electron ionization (70 eV) produces a base peak at m/z 58 (C₃H₆O⁺) due to α-cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
